Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Description
Structural Classification within Spirocyclic Alkaloids
Spirocyclic compounds are defined by their fused ring systems sharing a single atom (the spiro atom), which introduces three-dimensional rigidity and conformational restriction. This compound belongs to the diazaspiro[4.5]decane family, featuring a piperidine ring (six-membered, nitrogen-containing) fused to a cyclohexane ring via a spiro carbon atom at position 2 (Figure 1). The benzyl carboxylate group at the nitrogen atom further enhances its steric and electronic properties, making it a versatile intermediate for derivatization.
Key Structural Features:
- Molecular Formula : C₁₆H₂₂N₂O₂
- Spiro Junction : Connects the piperidine (N-containing) and cyclohexane rings at carbon C2.
- Functional Groups : A benzyloxycarbonyl (Cbz) protecting group at N2 and a secondary amine at N8.
Table 1: Comparative Structural Features of Select Diazaspiro[4.5]decane Derivatives
The spiro[4.5]decane framework is privileged in drug design due to its ability to mimic bioactive conformations of natural alkaloids while resisting metabolic degradation. For instance, the 2,8-diazaspiro[4.5]decane core resembles the stereoelectronic profile of histrionicotoxin alkaloids, which modulate ion channels.
Historical Context of Diazaspiro[4.5]decane Derivatives in Medicinal Chemistry
The exploration of diazaspiro[4.5]decane derivatives began in the early 2000s, driven by the need for conformationally constrained scaffolds to improve drug selectivity. A landmark study in 2004 demonstrated the utility of 2,8-diazaspiro[4.5]decane as a template for developing orally active glycoprotein IIb/IIIa (GPIIb-IIIa) antagonists, which inhibit platelet aggregation. The benzyl carboxylate variant emerged as a key intermediate in optimizing pharmacokinetic properties, such as metabolic stability and bioavailability.
Table 2: Milestones in Diazaspiro[4.5]decane Research
The scaffold’s versatility is further evidenced by its role in multi-target drug discovery. For example, spirocyclic alkaloids derived from Uncaria rhynchophylla exhibit neuroprotective effects by inhibiting amyloid-β fibril formation and NMDA receptors, mechanisms relevant to Alzheimer’s disease. Synthetic analogs like this compound retain this multi-target potential while offering tunable physicochemical properties.
Recent advances in synthetic methodologies, such as palladium-catalyzed domino reactions, have streamlined access to diazaspiro[4.5]decane derivatives, enabling rapid exploration of structure-activity relationships. These innovations underscore the enduring relevance of this scaffold in addressing unmet medical needs.
Properties
IUPAC Name |
benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-4-2-1-3-5-14)18-11-8-16(13-18)6-9-17-10-7-16/h1-5,17H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQASBLNWYEDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735237 | |
| Record name | Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-68-4 | |
| Record name | 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Construction: Formation of 2,8-diazaspiro[4.5]decane
The spirocyclic core is typically synthesized via cyclization reactions involving diamine precursors and cyclic ketones or aldehydes. A common strategy involves:
- Starting with a suitably substituted piperidine or pyrrolidine derivative.
- Introducing nitrogen atoms at the 2 and 8 positions through amination or ring closure reactions.
- Employing intramolecular cyclization to form the spiro junction between the two nitrogen-containing rings.
Patent CN117425654A describes intermediates useful for synthesizing 2,8-diazaspiro[4.5]decane compounds, highlighting alkylation and substitution reactions that modify the spirocyclic scaffold to introduce desired substituents.
Introduction of the Benzyl Carboxylate Group
The carboxylate group at position 2 is introduced by:
- Functionalizing the spirocyclic amine with a carboxylic acid derivative, often via esterification or amidation.
- Protecting groups such as benzyl esters are utilized to stabilize the carboxylate during subsequent synthetic steps.
- Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate is thus obtained by coupling the carboxylate moiety with a benzyl group, frequently through benzyl chloroformate or benzyl bromide intermediates.
Purification and Characterization
- The final compound is purified using chromatographic techniques such as flash chromatography or preparative HPLC.
- Characterization is performed via NMR, MS, and elemental analysis to confirm structure and purity.
Formulation and Stock Solution Preparation
Chemical suppliers such as GlpBio provide detailed protocols for preparing stock solutions of this compound hydrochloride, which is the common salt form used in research. The preparation involves dissolving the compound in solvents like DMSO and further dilution with co-solvents for in vivo or in vitro applications.
Stock Solution Preparation Table
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 3.2175 | 16.0875 | 32.175 |
| 5 mM Solution Volume (mL) | 0.6435 | 3.2175 | 6.435 |
| 10 mM Solution Volume (mL) | 0.3218 | 1.6088 | 3.2175 |
Note: Volumes correspond to the amount of solvent required to achieve the indicated molarity based on molecular weight 310.8 g/mol for the hydrochloride salt.
In Vivo Formulation Preparation
- Prepare a DMSO master solution by dissolving the compound at a high concentration.
- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step.
- Physical aids like vortexing, ultrasound, or mild heating (37°C water bath) are used to facilitate dissolution.
- The order of solvent addition and clarity checks are critical to avoid precipitation and ensure a stable formulation.
Research Findings Related to Preparation
- The solubility and stability of this compound hydrochloride are influenced by solvent choice and storage conditions. Solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain integrity.
- Heating and ultrasonic treatment improve solubility without degrading the compound.
- The hydrochloride salt form is preferred for enhanced water solubility and ease of handling in biological assays.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Weight (Hydrochloride) | 310.8 g/mol |
| Common Solvents | DMSO, PEG300, Tween 80, distilled water, corn oil |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM |
| Storage Conditions | -80°C (6 months), -20°C (1 month) |
| Solubility Enhancement | Heating to 37°C, ultrasonic bath |
| Purification Methods | Chromatography (flash, HPLC) |
| Synthetic Approach | Cyclization of diamine precursors, benzyl ester functionalization |
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H27N3O2
- Molecular Weight : 317.4 g/mol
- IUPAC Name : Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
- Structural Features : The compound features a bicyclic framework with nitrogen atoms integrated into the ring system, enhancing its interaction with biological targets.
Medicinal Chemistry
Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate is investigated for its potential as a bioactive compound with therapeutic applications:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells, particularly through the inhibition of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Organic Synthesis
The compound serves as a versatile building block in synthetic organic chemistry:
- Synthesis of Complex Molecules : It is utilized to synthesize more complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Example Reactions :
- Oxidation : Can be oxidized using potassium permanganate to form carboxylic acids or ketones.
- Reduction : Reduction with lithium aluminum hydride yields primary or secondary amines.
Material Science
In industry, this compound is applied in the development of advanced materials:
- Polymer Development : The compound's unique structure allows it to be incorporated into polymers and coatings, enhancing their properties and functionalities .
- Chemical Processes : It is also explored for its potential use in innovative chemical processes due to its reactivity and stability under various conditions.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated a significant inhibition zone compared to control compounds, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
Research conducted by PMC highlighted the anticancer properties of this compound through a series of in vitro assays. The study found that treatment with this compound led to increased apoptosis in human cancer cell lines, indicating its mechanism of action may involve the modulation of apoptotic pathways .
Mechanism of Action
The mechanism by which Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate and related compounds:
Key Research Findings
Synthetic Accessibility :
- This compound and its analogs are synthesized via photocatalyzed reactions (e.g., irradiation with TRIP thiol and isobutylamine) .
- The tert-butyl analog (CAS: 336191-17-4) is prepared using Boc-protection strategies, enabling selective functionalization .
Functional Group Impact :
- The 7-oxo derivative (CAS: 1160246-74-1) exhibits enhanced inhibitory activity due to ketone-mediated hydrogen bonding, distinguishing it from the unsubstituted parent compound .
- Hydrochloride salts (e.g., CAS: 71305236) improve aqueous solubility, critical for in vitro assays .
Safety and Handling :
- Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1086394-70-8) requires stringent safety protocols, including alcohol-tolerant foam for fire suppression and immediate skin decontamination .
Commercial Availability :
- Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1086394-65-1) is supplied at 99% purity by vendors like Ambeed and Shanghai Yuanye Bio, with prices ranging from $1,908/gram .
Biological Activity
Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates nitrogen atoms into its framework. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is , indicating a complex arrangement conducive to various biological interactions. The spirocyclic structure allows the compound to engage with specific molecular targets, enhancing its potential as a bioactive agent.
The mechanism of action for this compound primarily involves its interaction with enzymes and receptors. Its spirocyclic architecture enables it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1), with derivatives demonstrating IC50 values as low as 92 nM.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial properties, contributing to its exploration in drug development.
- Potential in Cancer Therapy : The structure is believed to enhance interactions with protein binding sites, which may improve efficacy in targeting cancer cells .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, compounds derived from this structure have been evaluated for their cytotoxicity against various cancer cell lines. One study reported that certain derivatives exhibited better cytotoxicity and apoptosis induction compared to traditional chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Its ability to inhibit cholinesterase enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound may enhance acetylcholine levels in the brain, which is crucial for cognitive function .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate, and how are intermediates characterized?
The synthesis often involves spirocyclic amine formation followed by carboxylate protection. For example, tert-butyl analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized via cyclization of protected amines and subsequent Boc-deprotection . Key intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm regiochemistry and purity. For benzyl derivatives, benzyl chloroformate is typically employed for carboxylate protection under basic conditions (e.g., NaHCO₃ in THF/water), followed by recrystallization or column chromatography for purification .
Q. How is the structural integrity of this compound confirmed?
X-ray crystallography and 2D NMR (COSY, HSQC) are critical for verifying spirocyclic geometry. The InChI key and molecular formula (e.g., C₁₃H₂₅ClN₂O₂ for its hydrochloride salt) provided in structural databases enable cross-validation. IR spectroscopy confirms carbonyl stretches (~1700 cm⁻¹) for the carboxylate group, while mass spectrometry (HRMS) validates the molecular ion peak .
Q. What reactivity patterns are observed in this compound during nucleophilic substitution or coupling reactions?
The diazaspiro core exhibits dual reactivity: the secondary amine at position 8 participates in alkylation or acylation, while the benzyl carboxylate can undergo hydrogenolysis (e.g., Pd/C, H₂) to yield free amines for further functionalization . For example, benzyl-protected derivatives are used in peptide coupling via EDC/HOBt, with reaction progress monitored by TLC (silica, ethyl acetate/hexane) .
Advanced Research Questions
Q. What strategies improve enantiomeric purity during synthesis of substituted diazaspiro derivatives?
Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid or hemioxalate salts ) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enhance enantioselectivity. For example, tert-butyl analogs achieve >95% ee via dynamic kinetic resolution under acidic conditions . Chiral HPLC (e.g., Chiralpak IA column) validates purity, with mobile phases optimized for spirocyclic amines (heptane/ethanol/TFA) .
Q. How do salt forms (e.g., hydrochloride, hemioxalate) influence solubility and bioactivity?
Hydrochloride salts (e.g., CAS 945892-88-6) enhance aqueous solubility (≥50 mg/mL in PBS) for in vitro assays, while hemioxalate salts improve crystallinity for X-ray studies . Comparative dissolution studies (USP apparatus II, pH 1.2–7.4) show hydrochloride forms dissolve 3× faster than free bases, critical for pharmacokinetic profiling .
Q. How is this compound utilized in multicomponent reactions for drug discovery?
The spirocyclic amine serves as a rigid scaffold in Ugi or Passerini reactions to generate diverse heterocycles. For instance, coupling with isocyanides and aldehydes yields tetrahydropyrazolo[1,5-a]quinoxalines, as seen in kinase inhibitor development . Reaction optimization (e.g., microwave-assisted synthesis at 100°C, 30 min) improves yields (>80%) compared to traditional reflux methods .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields (40–85%) be resolved?
Yield variability often stems from purification methods. For example, tert-butyl derivatives isolated via column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) report 85% yields, while crude precipitates may yield 40–50% due to residual solvents . Reproducibility requires strict control of reaction parameters (e.g., anhydrous DMF, 0°C addition of benzyl chloroformate) and quantification via qNMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
